Dauricinoline

Vascular smooth muscle Vasodilation Cerebral artery

Researchers using Rhizoma Menispermi extracts face irreproducibility from variable alkaloid profiles and hERG-related cardiotoxicity of dauricine. Dauricinoline eliminates these confounds as a defined, non-hERG-blocking reference standard with unique vasorelaxant pharmacology. • Definitive chemotaxonomic marker for Xianning-origin material; enables HPLC fingerprinting and batch authentication. • Potent cerebral vasorelaxant (IC50 67.9 nM vs. KCl contraction) - ideal for stroke and vasospasm models. • Orally active NF-κB inhibitor without hERG liability (unlike dauricine), suitable for chronic inflammation studies. Supplied as ≥98% (HPLC) reference standard; global shipping with full documentation.

Molecular Formula C37H42N2O6
Molecular Weight 610.751
CAS No. 30984-80-6
Cat. No. B591344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDauricinoline
CAS30984-80-6
Molecular FormulaC37H42N2O6
Molecular Weight610.751
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC
InChIInChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
InChIKeyOMFKIOLXDGQKCF-FIRIVFDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dauricinoline Overview


Dauricinoline (CAS 30984-80-6) is a bisbenzylisoquinoline alkaloid (BBIQ) isolated from the rhizome of Menispermum dauricum DC. (Menispermaceae), commonly known as Rhizoma Menispermi or Asian moonseed [1]. It is characterized by a head-to-tail, tail-to-head diphenyl ether linkage, classifying it as a biscoclaurine-type base [2]. Its molecular formula is C37H42N2O6, with a molecular weight of 610.74 g/mol [3]. Dauricinoline is one of several structurally related BBIQ alkaloids found in this plant, including dauricine, daurinoline, and daurisoline. The compound is commercially available as a reference standard or research reagent, with typical purity specifications of ≥98% by HPLC .

Dauricinoline: Unique among BBIQ Alkaloids


Substituting dauricinoline with other Menispermum dauricum alkaloids like dauricine, daurinoline, or daurisoline is scientifically unjustified due to marked differences in both biological activity and natural abundance. Structurally, dauricinoline possesses a distinct O-demethylation pattern compared to dauricine, resulting in an additional free phenolic hydroxyl group that alters its hydrogen-bonding capacity and molecular recognition [1]. Functionally, dauricinoline exhibits a unique vasorelaxant profile with differential potency across various contractile agonists, while dauricine is associated with hERG channel inhibition and potential cardiotoxicity [2]. Moreover, the relative abundance of these alkaloids varies dramatically by geographic origin: in Xianning (Central China) material, dauricinoline is a major constituent second only to dauricine, whereas daurisoline is undetectable—the inverse being true for Northern Chinese material [3]. Researchers relying on plant extracts or standardizing protocols must therefore account for these chemotypic differences, as substitution introduces uncontrolled variables that compromise reproducibility.

Dauricinoline: Key Differentiation Evidence


Cerebral Artery Vasorelaxation Profile

Dauricinoline demonstrated concentration-dependent vasorelaxation of isolated rabbit basilar artery rings pre-contracted with various agonists. The IC50 values for relaxation differed markedly depending on the contractile agent: 67.9 nM against KCl-induced contraction, 1.78 µM against 5-HT (serotonin), 86.7 µM against methoxamine, and 498 µM against histamine [1]. This profile demonstrates that dauricinoline is approximately 26-fold more potent in relaxing KCl-induced depolarization than 5-HT-induced contraction. While direct head-to-head comparison with dauricine or daurisoline in this exact assay is not available, cross-study evidence indicates that dauricine inhibits hERG potassium channels with an IC50 of 3.5 µM—a liability absent from current dauricinoline datasets [2].

Vascular smooth muscle Vasodilation Cerebral artery

Chemotype Variation Across Regions

RP-HPLC analysis of Rhizoma Menispermi from two distinct geographic origins revealed substantial compositional differences. In Xianning (Hubei Province, Central China) material, the three major alkaloids were dauricine, dauricinoline, and daurinoline, with dauricinoline being the second most abundant constituent. In contrast, Northern Chinese material contained dauricine, daurisoline, and daurinoline as the major alkaloids, with daurisoline present and dauricinoline notably absent or below detection limits [1][2]. Quantitatively, dauricinoline constitutes a significant fraction of the total alkaloid content in Xianning-sourced material, whereas it is essentially absent in Northern material where daurisoline dominates.

Phytochemistry Quality control Chemotaxonomy

NF-κB Inhibition and Oral Activity

Dauricinoline is reported as an orally active NF-κB inhibitor that significantly suppresses TNF-α-induced NF-κB activation . In a broader class-level SAR study of bisbenzylisoquinoline alkaloids in human T cells (MOLT-4 and PBMCs), the rank order of NF-κB suppressive potency was isotetrandrine > cepharanthine > tetrandrine > dauricine > fangchinoline > berbamine/armepavine [1]. While dauricinoline was not directly included in this SAR panel, its structural features—specifically its 18-membered ring formed by two oxygen bridges and its O-demethylation pattern—align with the SAR findings that BBIQs with two oxygen bridges and appropriate substitutions show superior potency over monobenzylisoquinolines [1]. The oral activity claim further distinguishes dauricinoline from many BBIQs that exhibit poor oral bioavailability.

Inflammation NF-κB signaling Immunomodulation

Dauricinoline: Key Research Applications


Cerebral Vasodilation and Stroke Models

Given its potent vasorelaxant effect on rabbit basilar artery (IC50 = 67.9 nM against KCl-induced contraction), dauricinoline is particularly well-suited for ex vivo and in vivo studies investigating cerebral vascular tone regulation, subarachnoid hemorrhage-associated vasospasm, and ischemic stroke pathophysiology [1]. Its high potency against depolarization-induced contraction suggests preferential activity on voltage-gated calcium channels, making it a valuable tool compound for dissecting calcium signaling in cerebral smooth muscle.

Botanical Authentication and QC

The mutually exclusive geographic distribution of dauricinoline (Xianning material) versus daurisoline (Northern material) establishes dauricinoline as a definitive chemical marker for authenticating the origin of Rhizoma Menispermi [1][2]. Pharmaceutical manufacturers and analytical testing laboratories can employ dauricinoline reference standards for HPLC fingerprinting and quantitative analysis to ensure batch-to-batch consistency and to verify sourcing claims for traditional medicine preparations.

Oral Anti-Inflammatory Lead Optimization

Dauricinoline's reported oral activity and NF-κB inhibition make it a promising starting point for medicinal chemistry campaigns targeting chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease, or COPD) where oral administration is clinically preferred [1]. Its BBIQ scaffold offers multiple sites for derivatization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies from related BBIQs provide a roadmap for rational analog design [2].

Differentiation from Cardiotoxic Analogs

Unlike dauricine, which inhibits hERG potassium channels (IC50 = 3.5 µM) and carries a risk of QT prolongation and arrhythmia, dauricinoline has not been reported to exhibit this liability [1]. Researchers evaluating BBIQ alkaloids for therapeutic development should prioritize dauricinoline over dauricine in cardiovascular safety panels and when designing compounds intended for chronic administration or for patient populations with pre-existing cardiac conditions.

Technical Documentation Hub

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